molecular formula C20H21N3O2S B2401803 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 902444-54-6

2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B2401803
CAS No.: 902444-54-6
M. Wt: 367.47
InChI Key: CXOSMPBGBYLAOA-UHFFFAOYSA-N
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Description

2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a hybrid molecular structure combining a 5,6,7,8-tetrahydroquinazolin-4-ol core linked via a thioether bridge to a 5-methyl-2-(o-tolyl)oxazole ring. The tetrahydroquinazoline scaffold is a recognized privileged structure in medicinal chemistry. Recent scientific literature highlights derivatives of 5,6,7,8-tetrahydroquinazoline as promising candidates for the development of new antitubercular agents, demonstrating high binding affinity toward essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and the FAD-containing oxidoreductase DprE1 . Furthermore, this scaffold has also shown predicted inhibitory activity against β-glucosidase, suggesting potential as a novel therapeutic scaffold for researching diabetes treatments . The oxazole moiety is another prominent heterocycle in bioactive molecules. Oxazole rings are valued for their ability to enhance metabolic stability, hydrogen-bonding capacity, and structural rigidity in drug-like compounds . They are found in a range of natural products and pharmaceuticals with documented antibiotic, antitumor, and anticancer activities . The specific inclusion of a methyl-substituted oxazole ring, as seen in this compound, is a common strategy in the synthesis of bioactive peptidomimetics and other therapeutic agents . This compound is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this molecule as a key intermediate or tool compound for exploring structure-activity relationships, developing enzyme inhibitors, or as a building block for more complex chemical entities.

Properties

IUPAC Name

2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-7-3-4-8-14(12)19-21-17(13(2)25-19)11-26-20-22-16-10-6-5-9-15(16)18(24)23-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOSMPBGBYLAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article focuses on the synthesis, structural properties, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O2SC_{25}H_{25}N_{3}O_{2}S with a molecular weight of 431.6 g/mol. It features a quinazolinone core linked to an oxazole moiety via a thioether group, which is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC25H25N3O2S
Molecular Weight431.6 g/mol
CAS Number1114650-27-9

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazolinone derivatives are known to inhibit various tyrosine kinases involved in cancer progression. The compound under investigation may share this property due to its structural similarities.

  • In Vitro Studies :
    • Preliminary tests on cancer cell lines have shown promising results. The compound's antiproliferative effects were assessed using standard assays against a panel of human tumor cell lines.
    • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 20 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
  • Mechanism of Action :
    • The mechanism is believed to involve the inhibition of microtubule formation and disruption of mitotic processes in cancer cells, akin to other known antimitotic agents.

Antimicrobial Activity

The oxazole moiety is often associated with antimicrobial properties. Compounds structurally related to the one studied have demonstrated effectiveness against various bacterial strains and fungi.

MicroorganismMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Aspergillus flavus0.8

These results suggest that the compound could be explored further for its potential as an antimicrobial agent.

Case Studies

  • Study on Quinazolinone Derivatives : A comprehensive evaluation of similar compounds highlighted their efficacy as kinase inhibitors and their low toxicity profiles in normal cells compared to tumor cells . This suggests a favorable therapeutic index for the compound .
  • Antimicrobial Evaluation : Research conducted on oxazole derivatives showed significant antibacterial activity against resistant strains, indicating that our compound may also possess similar properties .

Q & A

Q. What are the optimal synthetic routes for 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol, and what solvents/catalysts are typically employed?

The synthesis involves multi-step reactions, including cyclization, nucleophilic substitution, and thiol coupling. Key steps include:

  • Solvent selection : Ethanol, PEG-400, or DMF-EtOH mixtures are common for reflux and recrystallization .
  • Catalysts : Bleaching Earth Clay (pH 12.5) under heterogeneous conditions enhances reaction efficiency in PEG-400 .
  • Reaction monitoring : Thin-layer chromatography (TLC) with toluene-ethyl acetoacetate-water systems (8.7:1.2:1.1) ensures purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., thiol, oxazole) via characteristic absorption bands .
  • NMR (¹H and ¹³C) : Confirms proton environments and carbon frameworks, critical for verifying substituent positions .
  • LC-MS : Validates molecular weight and purity, especially for intermediates and final products .

Q. How can researchers resolve contradictions in reported reaction yields when using different solvent systems for synthesis?

Systematic parameter variation is recommended:

  • Design of Experiments (DoE) : Test solvents (e.g., ethanol vs. PEG-400), temperatures (70–80°C vs. reflux), and catalysts to identify optimal conditions .
  • Yield optimization : Compare recrystallization solvents (e.g., ethanol vs. DMF-EtOH) and monitor side reactions via TLC .

Q. What in vitro assays are recommended for evaluating its biological activity, such as anticancer or antimicrobial effects?

  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorogenic substrates .
  • Cell viability assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .

Q. How does the presence of the thiol group influence the compound's reactivity and interaction with biological targets?

The thiol group enhances nucleophilic reactivity, enabling:

  • Disulfide bond formation : Critical for modulating enzyme active sites (e.g., cysteine proteases) .
  • Metal chelation : Potential interaction with zinc ions in metalloenzymes, altering catalytic activity .

Q. What computational methods can predict the compound's behavior in biological systems?

  • Molecular docking : Use AutoDock or Schrödinger to simulate binding to target proteins (e.g., kinases) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

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